molecular formula C13H15F3N2O5S B8066605 3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate

3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate

Cat. No.: B8066605
M. Wt: 368.33 g/mol
InChI Key: GJWDBNNPIUSEIT-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate is a chemically significant compound, finding extensive applications in various fields such as chemistry, biology, medicine, and industry. With its unique structural characteristics, it serves as a critical intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate can be achieved through several methods. A common synthetic route involves the reaction of benzyloxycarbonyl chloride with 1-methyl-2,3-dihydro-1H-imidazole in the presence of a base, followed by the addition of trifluoromethanesulfonic acid to yield the trifluoromethanesulfonate salt.

Typical Reaction Conditions:

  • Solvent: Dichloromethane or acetonitrile

  • Temperature: Ambient or slightly elevated (25-50°C)

  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the compound is typically produced in batch reactors, maintaining stringent control over temperature and pH to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound is known to undergo various chemical reactions, including:

  • Oxidation: Oxidation can lead to the formation of different imidazolium derivatives.

  • Reduction: Reduction reactions may yield imidazole derivatives.

  • Substitution: Nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, moderate temperature.

  • Reduction: Sodium borohydride, lithium aluminum hydride; conditions: inert atmosphere, ambient temperature.

  • Substitution: Alkyl halides, aryl halides; conditions: polar aprotic solvents, moderate temperature.

Major Products Formed

Depending on the reaction pathway, major products include various substituted imidazolium salts, imidazole derivatives, and imidazole-based compounds with functional groups attached at different positions.

Scientific Research Applications

This compound has found diverse applications in scientific research due to its versatile chemistry:

Chemistry

  • Used as an intermediate in the synthesis of complex organic molecules.

  • Employed in the development of catalysts for various chemical reactions.

Biology

  • Serves as a ligand in the study of enzyme mechanisms.

  • Used in the synthesis of biologically active molecules with potential therapeutic applications.

Medicine

  • Investigated for its potential role in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry

  • Applied in the formulation of specialty chemicals and materials.

  • Used in the production of advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: Enzymes, nucleic acids, and receptor proteins.

  • Pathways Involved: Modulation of enzyme activity, interference with DNA replication, and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Benzyloxy)carbonyl]-1-methyl-1H-imidazol-3-ium trifluoromethanesulfonate

  • 1-Methyl-3-[(phenylmethoxy)carbonyl]imidazolium trifluoromethanesulfonate

Uniqueness

What sets 3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate apart is its stability, ease of synthesis, and versatile reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

benzyl 3-methyl-2H-imidazole-1-carboxylate;trifluoromethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.CHF3O3S/c1-13-7-8-14(10-13)12(15)16-9-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-8H,9-10H2,1H3;(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWDBNNPIUSEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C=C1)C(=O)OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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